

Spectroscopic Profile of (-)-Myrtenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Myrtenyl acetate

Cat. No.: B3334130

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic monoterpenoid, **(-)-myrtenyl acetate**. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document presents a summary of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, alongside generalized experimental protocols for these analytical techniques.

Molecular and Physical Properties

(-)-Myrtenyl acetate, a naturally occurring ester, possesses the following fundamental properties:

Property	Value
Molecular Formula	C ₁₂ H ₁₈ O ₂
Molecular Weight	194.27 g/mol [1] [2]
CAS Number	1079-01-2 [1]
Appearance	Colorless liquid with a pleasant, sweet-herbaceous odor [2] [3]

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **(-)-myrtenyl acetate**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of myrtenyl acetate is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with the structure of a bicyclic monoterpene acetate.

Table 1: Key Mass Spectrometry Data for Myrtenyl Acetate

m/z	Proposed Fragment	Relative Intensity
194	$[M]^+$ (Molecular Ion)	Low
134	$[M - \text{CH}_3\text{COOH}]^+$	High
119	$[\text{C}_9\text{H}_{11}]^+$	Moderate
93	$[\text{C}_7\text{H}_9]^+$	High (Base Peak)
43	$[\text{CH}_3\text{CO}]^+$	High

Data interpreted from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of myrtenyl acetate displays characteristic absorption bands that confirm the presence of an ester functional group and the hydrocarbon backbone.

Table 2: Characteristic Infrared Absorption Bands for Myrtenyl Acetate

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2950 - 2850	C-H (Alkyl)	Stretch
~1740	C=O (Ester)	Stretch
~1240	C-O (Ester)	Stretch
~1640	C=C (Alkene)	Stretch

Note: These are typical values for esters and terpenoids. Specific peak values for **(-)-myrtenyl acetate** may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified high-resolution NMR data for **(-)-myrtenyl acetate** is not readily available in public databases, typical chemical shift ranges for similar structural motifs are presented below.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for **(-)-Myrtenyl Acetate**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Vinylic H	5.0 - 5.5	m
-CH ₂ -O-	4.0 - 4.5	m
Allylic H	2.0 - 2.5	m
-C(O)CH ₃	1.9 - 2.1	s
Bridgehead H	1.8 - 2.2	m
Ring CH ₂	1.0 - 2.0	m
Gem-dimethyl CH ₃	0.8 - 1.3	s

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for **(-)-Myrtenyl Acetate**

Carbon	Predicted Chemical Shift (ppm)
C=O (Ester)	170 - 172
Vinylic C	120 - 145
-CH ₂ -O-	65 - 70
C(CH ₃) ₂	35 - 45
Ring C	20 - 50
-C(O)CH ₃	20 - 22
Gem-dimethyl C	20 - 30

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like myrtenyl acetate.

- Sample Preparation: Dilute the myrtenyl acetate sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5MS).[4]
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 3 °C/min) to a final temperature (e.g., 180 °C).[4]
 - Carrier Gas: Helium at a constant flow rate.[4]

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to myrtenyl acetate based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

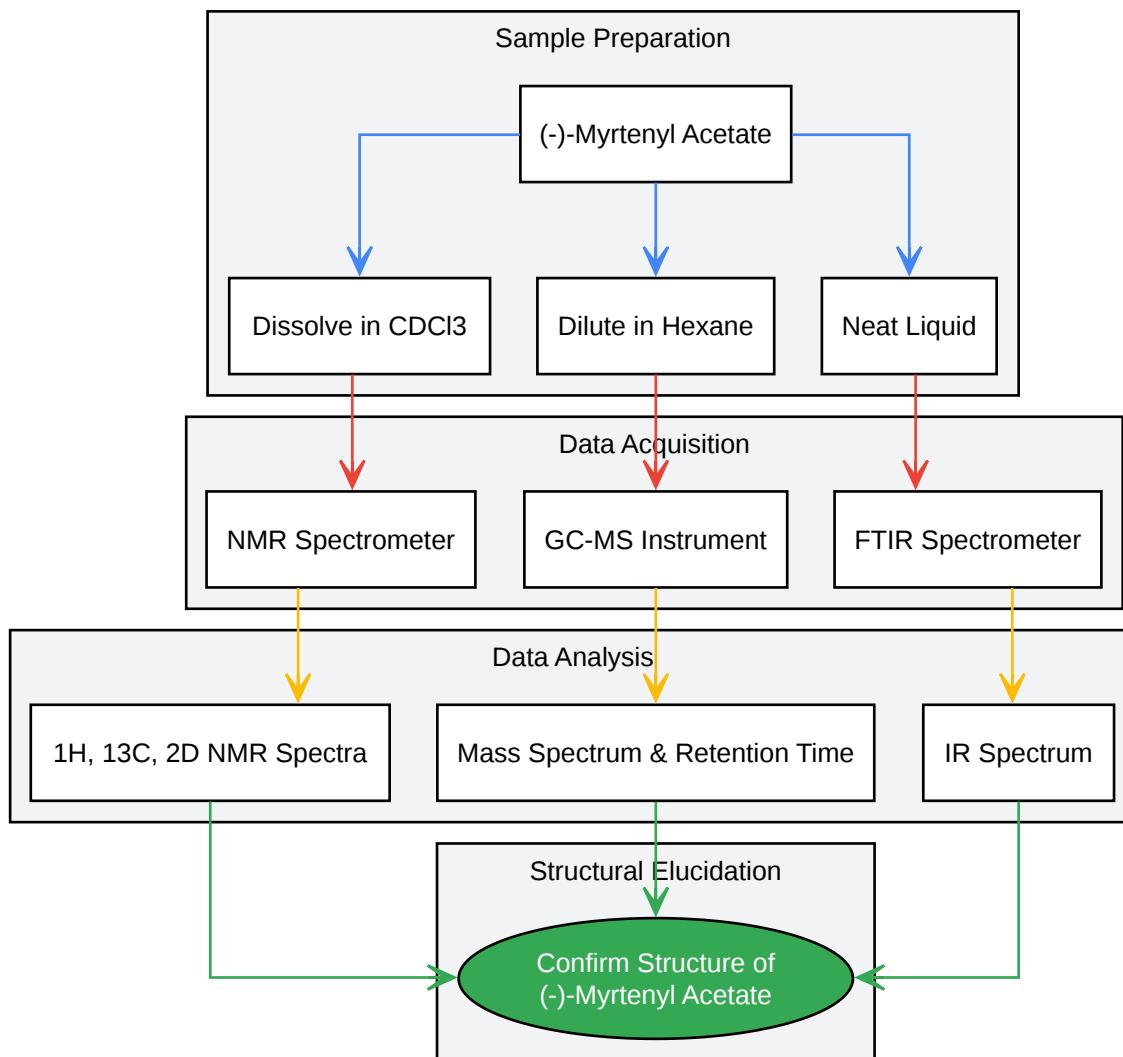
FTIR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation: As myrtenyl acetate is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty salt plates.
 - Place the sample-loaded salt plates in the spectrometer and acquire the sample spectrum.
 - The instrument's software will automatically subtract the background spectrum.
- Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in myrtenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- Sample Preparation: Dissolve a few milligrams of myrtenyl acetate in a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of a reference standard, such as


tetramethylsilane (TMS).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.
- Data Analysis: Process the spectra using appropriate software. Integrate the ^1H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound like **(-)-myrtenyl acetate**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Myrtenyl acetate [webbook.nist.gov]
- 2. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodsentscompany.com]
- 4. Myrtenyl acetate [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (-)-Myrtenyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3334130#spectroscopic-data-nmr-ir-ms-of-myrtencyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com